molecular formula C15H18N2O2 B2969394 3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide CAS No. 2248559-05-7

3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide

Cat. No.: B2969394
CAS No.: 2248559-05-7
M. Wt: 258.321
InChI Key: VBFDFYACEJKWRG-AWEZNQCLSA-N
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Description

3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl group, a cyano group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyanoacetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetyl and methyl groups can influence the compound’s reactivity and binding affinity to biological targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanoethyl)-4-methylbenzamide
  • N-(2-Cyanoethyl)-3-methylbenzamide
  • N-(2-Cyanoethyl)-2-methylbenzamide

Uniqueness

3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9(2)14(8-16)17-15(19)12-6-5-10(3)13(7-12)11(4)18/h5-7,9,14H,1-4H3,(H,17,19)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFDFYACEJKWRG-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C#N)C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N[C@@H](C#N)C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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